N-[2-(4-sulfamoylphenyl)ethyl]oxolane-2-carboxamide
Overview
Description
Preparation Methods
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]oxolane-2-carboxamide involves a series of chemical reactions. One efficient and eco-friendly method involves the reaction of 4-sulfamoylphenyl ethylamine with oxolane-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity and yield.
Chemical Reactions Analysis
N-[2-(4-sulfamoylphenyl)ethyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
N-[2-(4-sulfamoylphenyl)ethyl]oxolane-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
N-[2-(4-sulfamoylphenyl)ethyl]oxolane-2-carboxamide can be compared with similar compounds such as:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is an intermediate in the synthesis of glyburide and has similar structural features but different functional groups.
6-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: This compound is used as a reference standard in pharmaceutical testing and has a similar sulfonamide group but a different core structure.
5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: Another reference standard with similar applications in pharmaceutical testing.
This compound stands out due to its unique oxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c14-20(17,18)11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-19-12/h3-6,12H,1-2,7-9H2,(H,15,16)(H2,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNRFUYDHNPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642103 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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